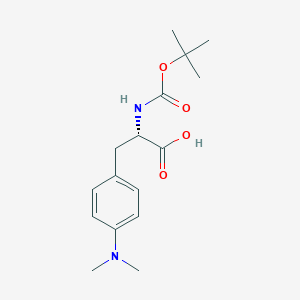
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is notable for its use in the synthesis of peptides and as a building block in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the dimethylamino group on the aromatic ring makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine.
Protection of the Amino Group: The amino group of (S)-phenylalanine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like sodium bicarbonate or triethylamine.
Introduction of the Dimethylamino Group: The aromatic ring is then functionalized with a dimethylamino group. This can be achieved through electrophilic aromatic substitution using dimethylamine and a suitable catalyst.
Final Product Formation: The final product, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are effective.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid is used as a precursor in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is a building block for the synthesis of peptide-based drugs. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in the production of various drugs.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid depends on its application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during chain elongation. In medicinal chemistry, its mechanism involves interactions with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-(dimethylamino)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a dimethylamino group, affecting its electronic properties and reactivity.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid is unique due to the combination of the Boc protecting group and the dimethylamino group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The chiral center adds to its value in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
属性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC 名称 |
(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-13(14(19)20)10-11-6-8-12(9-7-11)18(4)5/h6-9,13H,10H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
InChI 键 |
HJYHALYYDSUJMF-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


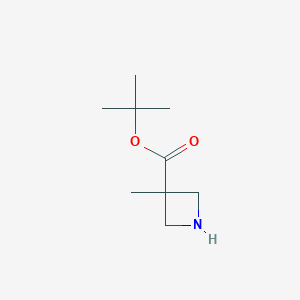

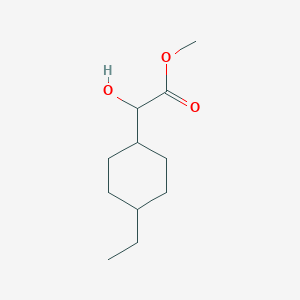
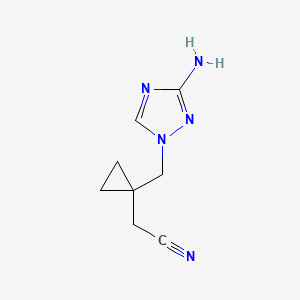
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
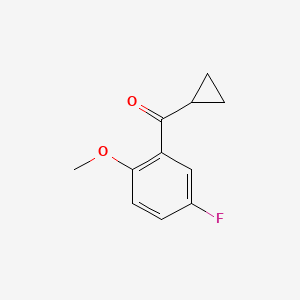
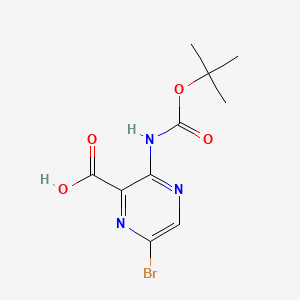
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
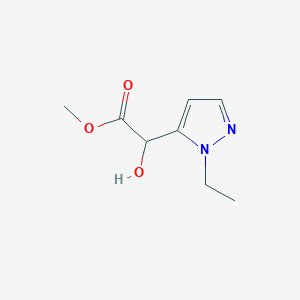
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
